6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC17684272
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O |
|---|---|
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 6-(3-azabicyclo[3.1.0]hexan-3-yl)pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C11H12N2O/c14-7-8-1-2-11(12-4-8)13-5-9-3-10(9)6-13/h1-2,4,7,9-10H,3,5-6H2 |
| Standard InChI Key | JGZLVNLEGYRYJT-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C1CN(C2)C3=NC=C(C=C3)C=O |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The molecule features a 3-azabicyclo[3.1.0]hexane system, a bicyclic framework comprising a cyclopropane ring fused to a pyrrolidine-like structure. The nitrogen atom at the bridgehead position introduces basicity and hydrogen-bonding capability, while the pyridine ring provides aromaticity and π-stacking potential. The aldehyde group at the pyridine’s 3-position serves as a reactive handle for further derivatization.
Molecular Data
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 6-(3-azabicyclo[3.1.0]hexan-3-yl)pyridine-3-carbaldehyde |
| Canonical SMILES | C1C2C1CN(C2)C3=NC=C(C=C3)C=O |
| InChIKey | JGZLVNLEGYRYJT-UHFFFAOYSA-N |
The bicyclic system’s strain and the aldehyde’s electrophilicity render the compound highly reactive, enabling participation in nucleophilic additions and cycloadditions .
Synthesis and Manufacturing
Traditional Synthetic Routes
The primary synthesis involves coupling 5-methylpyridine-3-carboxaldehyde with 3-azabicyclo[3.1.0]hexane derivatives under controlled conditions. Solvents such as dichloromethane or ethanol facilitate the reaction, often requiring protective groups to prevent undesired side reactions. For example:
Chemical Reactivity and Functionalization
Aldehyde-Driven Reactions
The aldehyde group undergoes nucleophilic additions with amines or alcohols to form imines or hemiacetals, respectively. For instance, reaction with hydroxylamine yields oximes, which are intermediates in metalloenzyme inhibitors:
Cycloaddition Chemistry
The compound participates in 1,3-dipolar cycloadditions with azomethine ylides, forming spirocyclic derivatives. Density functional theory (DFT) studies reveal high diastereofacial selectivity in these reactions, attributed to frontier molecular orbital (HOMO-LUMO) interactions :
Applications in Drug Discovery
Neurological Drug Candidates
The compound’s ability to cross the blood-brain barrier and modulate neuronal targets positions it as a scaffold for antipsychotics and antidepressants. Preclinical studies highlight its role in mitigating neuroinflammation and oxidative stress.
Antibacterial Agents
Preliminary data suggest activity against Gram-positive pathogens, likely through interference with cell wall biosynthesis. Further optimization of the aldehyde moiety may enhance potency.
Research Findings and Future Directions
Mechanistic Insights
DFT analyses of cycloaddition pathways reveal a concerted asynchronous mechanism, guiding the design of stereoselective syntheses . Similarly, kinetic studies of C–H activation could refine catalytic systems for industrial-scale production .
Unanswered Questions
-
Target Identification: Specific molecular targets remain unvalidated.
-
Toxicological Profile: Long-term safety data are lacking.
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Formulation Challenges: The aldehyde’s reactivity complicates drug delivery.
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